3-(Benzyloxy)-5-methylbenzoic acid (CAS 177991-09-2): Structural Analysis, Synthesis, and Applications in Drug Discovery
3-(Benzyloxy)-5-methylbenzoic acid (CAS 177991-09-2): Structural Analysis, Synthesis, and Applications in Drug Discovery
Content Type: Technical Whitepaper & Experimental Guide Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Executive Summary
In modern medicinal chemistry, the strategic decoration of benzoic acid scaffolds is a fundamental tactic for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 3-(Benzyloxy)-5-methylbenzoic acid (CAS 177991-09-2) exemplifies this paradigm[1][2]. By combining a lipophilic benzyl ether, a sterically tuning methyl group, and a versatile carboxylic acid coupling handle, this compound serves as a highly privileged building block.
As an Application Scientist, I have structured this technical guide to bridge the gap between theoretical physicochemical properties and practical, bench-level execution. This whitepaper details the structural causality, a self-validating synthetic methodology, and the compound's critical role in developing central nervous system (CNS) penetrant therapeutics and complex angucycline intermediates[3][4].
Physicochemical Profiling & Structural Analysis
The utility of 3-(benzyloxy)-5-methylbenzoic acid stems directly from its physicochemical properties. The quantitative data below highlights its suitability as a lipophilic core for drug discovery[5][6].
Table 1: Quantitative Physicochemical Data
| Property | Value |
| IUPAC Name | 3-(Benzyloxy)-5-methylbenzoic acid |
| CAS Registry Number | 177991-09-2 |
| Molecular Formula | C15H14O3 |
| Molecular Weight | 242.27 g/mol |
| Calculated LogP | ~3.8 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 4 |
| Topological Polar Surface Area | 46.5 Ų |
Structural Causality
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The Carboxylic Acid (C1): Acts as the primary synthetic handle. It is readily converted into acid chlorides or activated via coupling reagents (e.g., HATU, EDC) for amide bond formation with complex amines.
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The Benzyloxy Group (C3): This ether linkage introduces significant lipophilicity. Unlike phenolic hydroxyls, the benzyl ether prevents rapid Phase II metabolism (glucuronidation) and drastically enhances Blood-Brain Barrier (BBB) penetration.
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The Methyl Group (C5): Provides localized steric bulk. In a binding pocket, this methyl group restricts the rotational freedom of the aromatic ring, locking the pharmacophore into an active conformation and increasing target residence time.
Caption: Pharmacophore mapping of 3-(Benzyloxy)-5-methylbenzoic acid in drug design.
Synthetic Methodology: A Self-Validating Protocol
The synthesis of 3-(benzyloxy)-5-methylbenzoic acid is typically achieved via a robust, two-step sequence starting from commercially available 3-hydroxy-5-methylbenzoic acid (CAS 585-81-9)[6]. This process relies on a global protection strategy followed by selective deprotection, ensuring high regiochemical fidelity.
Step 1: Global Benzylation (SN2 Etherification & Esterification)
Objective: Convert both the phenolic hydroxyl and the carboxylic acid into their respective benzyl ether and benzyl ester[7].
Protocol:
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Charge a dry, round-bottom flask with 3-hydroxy-5-methylbenzoic acid (1.0 equiv) and anhydrous N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration.
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Add anhydrous potassium carbonate (K2CO3, 2.5 equiv) and stir at ambient temperature for 15 minutes to generate the phenoxide and carboxylate anions.
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Dropwise add benzyl bromide (BnBr, 2.2 equiv) via an addition funnel to control the exothermic alkylation.
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Elevate the temperature to 80°C and stir for 4–6 hours.
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Validation: Monitor via Thin Layer Chromatography (TLC) (Hexane/EtOAc 3:1). The reaction is complete when the highly polar baseline spot of the starting material is entirely replaced by a high-Rf non-polar spot.
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Workup: Quench with cold distilled water, extract with ethyl acetate (3x), wash the organic layer with brine to remove residual DMF, dry over Na2SO4, and concentrate in vacuo to yield benzyl 3-(benzyloxy)-5-methylbenzoate (CAS 123926-58-9) [6][7].
Step 2: Selective Saponification
Objective: Hydrolyze the benzyl ester to regenerate the free carboxylic acid while leaving the benzyl ether strictly intact.
Protocol:
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Dissolve the crude benzyl 3-(benzyloxy)-5-methylbenzoate (1.0 equiv) in a ternary solvent mixture of THF/MeOH/H2O (3:1:1 v/v/v).
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Add lithium hydroxide monohydrate (LiOH·H2O, 1.5 equiv) or sodium hydroxide (NaOH) in one portion.
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Stir vigorously at room temperature for 2–4 hours.
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Validation: TLC monitoring will reveal the disappearance of the non-polar ester and the emergence of a highly polar carboxylate salt at the baseline.
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Workup: Evaporate the volatile organic solvents (THF/MeOH) under reduced pressure. Dilute the remaining aqueous layer with water and extract once with diethyl ether to remove non-polar impurities.
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Acidification: Cool the aqueous layer to 0°C and slowly acidify to pH 2–3 using 1M HCl.
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Validation: The sudden precipitation of a white crystalline solid serves as visual confirmation of the protonated 3-(benzyloxy)-5-methylbenzoic acid formation. Filter, wash with cold water, and dry under high vacuum.
Caption: Two-step synthesis workflow for 3-(Benzyloxy)-5-methylbenzoic acid.
Mechanistic Insights & Experimental Causality
To ensure reproducibility, it is critical to understand the why behind the protocol choices:
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Why DMF and K2CO3 in Step 1? DMF is a polar aprotic solvent that selectively solvates the potassium cations (K+), leaving the phenoxide and carboxylate anions "naked" and highly nucleophilic. This drastically accelerates the SN2 attack on benzyl bromide. K2CO3 is chosen because it is a mild base; it is strong enough to deprotonate both the phenol (pKa ~10) and the carboxylic acid (pKa ~4.5) without causing unwanted side reactions like aldol condensations.
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Why Selective Saponification in Step 2? The chemoselectivity relies on the fundamental difference in bond stability between esters and ethers. The benzyl ester features an electrophilic carbonyl carbon that is highly susceptible to nucleophilic attack by the hydroxide ion (OH-), leading to tetrahedral intermediate formation and subsequent elimination of benzyl alcohol. In contrast, the benzyl ether lacks an electrophilic center and is completely inert to aqueous base.
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Why the Ternary Solvent System? The THF/MeOH/H2O system is critical. THF dissolves the lipophilic ester, water dissolves the inorganic base, and MeOH acts as a phase-transfer bridge. This ensures a homogeneous reaction mixture, preventing the stalled kinetics commonly seen in biphasic ester hydrolysis.
Applications in Drug Development
The structural features of 3-(benzyloxy)-5-methylbenzoic acid make it a highly privileged intermediate in the synthesis of complex therapeutics:
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BRAF Inhibitors & Oncology: In the development of targeted therapies for BRAF-associated diseases, compounds must often reach tumors located in the central nervous system (CNS). The incorporation of the bulky, lipophilic benzyloxy group significantly increases the LogP of the resulting drug candidates, which is a critical parameter for crossing the blood-brain barrier (BBB)[4].
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Angucycline Intermediates: The compound is utilized as an upstream building block in the synthesis of C-glycosyl juglones and angucycline antibiotics. The benzyl ether acts as a robust protecting group that survives the harsh conditions of regional selective cycloadditions, only to be cleaved via catalytic hydrogenation (Pd/C, H2) at the final stage of synthesis[3][6].
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Substituted Alkylamine Derivatives: The carboxylic acid serves as a versatile handle for amide coupling, allowing researchers to link the substituted aromatic core to various alkylamine derivatives, which are frequently explored for neurological and metabolic targets[7][8].
References
-
Computational Toxicology and Exposure Online Resources (EPA). "3-(Benzyloxy)-5-methylbenzoic acid (DTXSID80709564)". U.S. Environmental Protection Agency. URL:[Link]
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Molaid. "benzyl 3-benzyloxy-5-methylbenzoate - CAS号123926-58-9". 摩熵化学. URL:[Link]
- Google Patents. "US11634409B2 - Compounds for the treatment of BRAF-associated diseases and disorders". United States Patent and Trademark Office.
- Google Patents. "EP0318860A2 - Substituted alkylamine derivatives". European Patent Office.
Sources
- 1. 177991-09-2化工百科 – 960化工网 [m.chem960.com]
- 2. CompTox Chemicals Dashboard [comptox.epa.gov]
- 3. benzyl 3-benzyloxy-5-methylbenzoate - CAS号 123926-58-9 - 摩熵化学 [molaid.com]
- 4. US11634409B2 - Compounds for the treatment of BRAF-associated diseases and disorders - Google Patents [patents.google.com]
- 5. 177991-09-2化工百科 – 960化工网 [m.chem960.com]
- 6. benzyl 3-benzyloxy-5-methylbenzoate - CAS号 123926-58-9 - 摩熵化学 [molaid.com]
- 7. EP0318860A2 - Substituted alkylamine derivatives - Google Patents [patents.google.com]
- 8. US5234946A - Substituted alkylamine derivatives - Google Patents [patents.google.com]
